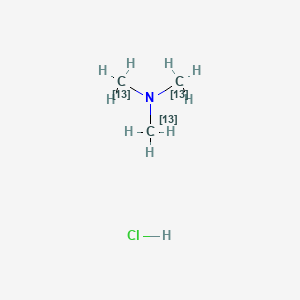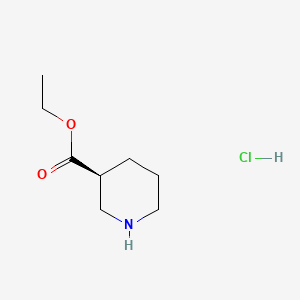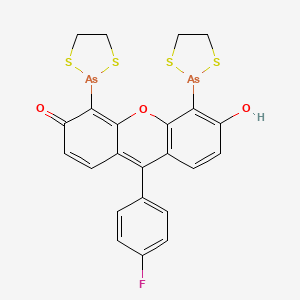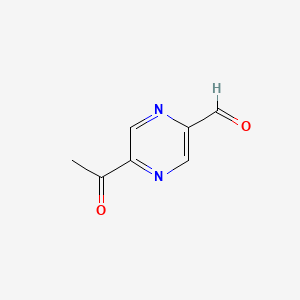![molecular formula C22H17ClO3 B569387 3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione CAS No. 1809464-27-4](/img/structure/B569387.png)
3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(4-Chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione (4-CPCN) is a novel compound that has been recently synthesized and has attracted attention due to its potential applications in scientific research. 4-CPCN is a derivative of naphthalene and is composed of a phenyl ring and a cyclohexenyl ring, both of which are connected by a 4-chlorophenyl moiety. It has been found to possess a variety of biological properties, including anti-inflammatory, antioxidant, and antifungal properties.
Applications De Recherche Scientifique
Antipneumocystic Treatment
Didehydroatovaquone is an impurity of Atovaquone, which belongs to the class of naphthoquinones . It inhibits mitochondrial electron transport and is used as an alternative agent for prophylaxis and treatment of Pneumocystis pneumonia (PCP) and toxoplasmosis . However, Atovaquone suffers from clinical limitations such as poor patient tolerability, saturable oral absorption, and nonlinear pharmacokinetics .
Analytical Method Development
Didehydroatovaquone isomer can be used for the analytical method development . Analytical method development is the process of selecting and optimizing analytical methods to measure a specific attribute of a drug substance or drug product . This process involves a systematic approach to evaluating and selecting suitable methods that are sensitive, specific, and robust, and can be used to measure the target attribute within acceptable limits of accuracy and precision .
Method Validation (AMV)
Didehydroatovaquone isomer can also be used for method validation (AMV) . Method validation is the process of demonstrating that an analytical method is suitable for its intended use, and that it is capable of producing reliable and consistent results over time . The validation process involves a set of procedures and tests designed to evaluate the performance characteristics of the method .
Quality Controlled (QC) Application
Didehydroatovaquone isomer can be used for Quality Controlled (QC) application . Quality control is a critical tool for ensuring the quality, safety, and efficacy of pharmaceutical products in the drug development process .
Abbreviated New Drug Application (ANDA)
Didehydroatovaquone isomer can be used for Abbreviated New Drug Application (ANDA) or during commercial production of Atovaquone . ANDA contains data which is submitted to FDA for the review and potential approval of a generic drug product .
Commercial Production of Atovaquone
Didehydroatovaquone isomer can be used during the commercial production of Atovaquone . The existing commercial route to Atovaquone delivers a poor yield of product and uses expensive reagents . A novel prodrug of Atovaquone has been synthesized to enhance the therapeutic efficacy of Atovaquone .
Impurity Analysis
Didehydroatovaquone is used as an impurity in the analysis of Atovaquone . Impurity analysis is a critical aspect of pharmaceutical development and manufacturing, as the presence of impurities can impact the safety and efficacy of the final product .
Stability Testing
Didehydroatovaquone can be used in stability testing of Atovaquone . Stability testing provides evidence on how the quality of a drug substance or drug product varies with time under the influence of a variety of environmental factors such as temperature, humidity, and light .
Pharmacokinetic Studies
Didehydroatovaquone can be used in pharmacokinetic studies of Atovaquone . Pharmacokinetics is the study of how an organism affects a drug, including the absorption, distribution, metabolism, and excretion of the drug .
Drug Discovery and Development
Didehydroatovaquone can be used in the drug discovery and development process . It can serve as a starting point for the synthesis of new drug candidates or as a reference compound in drug design .
Synthesis of Atovaquone Analogs
Didehydroatovaquone can be used in the synthesis of Atovaquone analogs . These analogs can be tested for their antimalarial, antipneumocystic, and other potential therapeutic effects .
Reference Standards
Didehydroatovaquone can be used as a reference standard in the pharmaceutical industry .
Excipient Compatibility Studies
Didehydroatovaquone can be used in excipient compatibility studies . These studies are crucial during the preformulation stage of drug development. They guide the formulation scientist in the selection of appropriate excipients for formulation development .
Polymorphic Transformation Studies
Didehydroatovaquone can be used in polymorphic transformation studies . These studies are important as the solid form of a drug can transform in the presence of excipients during pharmaceutical unit operations such as grinding, milling, and granulation .
Milling Experiments
Didehydroatovaquone can be used in milling experiments . These experiments can reveal a milling time-dependent polymorphic transformation .
Grinding Experiments
Didehydroatovaquone can be used in grinding experiments . These experiments can reveal how the solid form of a drug can transform during the grinding process .
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)cyclohex-3-en-1-yl]-4-hydroxynaphthalene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClO3/c23-16-11-9-14(10-12-16)13-5-7-15(8-6-13)19-20(24)17-3-1-2-4-18(17)21(25)22(19)26/h1-5,9-12,15,24H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBPGPKKLODCKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1C2=C(C3=CC=CC=C3C(=O)C2=O)O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didehydroatovaquone | |
CAS RN |
1809464-27-4 |
Source


|
| Record name | Didehydroatovaquone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809464274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIDEHYDROATOVAQUONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6AYN4UWX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![10-Hydroxy-9-[(dimethylamino)methyl]-5-ethoxy-(20S,5RS)-camptothecin](/img/no-structure.png)
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B569311.png)
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B569312.png)
![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)


![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)
![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)
![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)
